1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Description

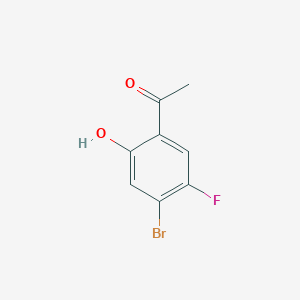

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (CAS: 865449-63-4) is a substituted acetophenone derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 249.04 g/mol . Its structure features a phenyl ring substituted with bromo (Br) at position 4, fluoro (F) at position 5, and a hydroxyl (-OH) group at position 2, along with an acetyl (-COCH₃) group at position 1 (Figure 1). This compound is primarily utilized in pharmaceutical and materials science research due to its reactive halogen and hydroxyl groups, which facilitate further functionalization.

Properties

IUPAC Name |

1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCKGFMOZIFIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination of 2-Hydroxyacetophenone

One common laboratory approach involves starting from 2-hydroxyacetophenone, followed by:

- Bromination at the 4-position using bromine or brominating agents under controlled temperature and solvent conditions.

- Subsequent fluorination at the 5-position using selective fluorinating agents.

This sequence ensures the formation of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone with the correct substitution pattern on the phenyl ring. Reaction conditions must be carefully controlled to avoid over-halogenation or formation of isomers.

Acylation and Grignard Reaction Route

Another method involves:

- Preparation of halogenated benzoic acid derivatives (e.g., 4-bromo-5-fluorobenzoic acid).

- Conversion to the corresponding benzoyl chloride using thionyl chloride.

- Reaction with N,O-dimethylhydroxylamine hydrochloride to form an intermediate benzamide.

- Treatment of this intermediate with a methyl Grignard reagent to yield the target ethanone compound.

This route offers high yield and purity, suitable for scale-up. It avoids isomeric by-products and facilitates easier purification.

Industrial-Scale Synthesis

Industrial processes optimize the above laboratory methods by:

- Employing continuous flow reactors for bromination and fluorination steps to improve control and reproducibility.

- Using advanced purification techniques such as crystallization and chromatography to ensure product quality.

- Adjusting solvent systems and reaction parameters to maximize yield and minimize impurities.

Detailed Preparation Data and Reaction Conditions

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Bromination | Bromine, ice bath, controlled addition | Selective 4-position bromination on 2-hydroxyacetophenone |

| Fluorination | Selective fluorinating agent (e.g., Selectfluor) | Fluorination at 5-position, avoiding side reactions |

| Formation of benzoyl chloride | Thionyl chloride, reflux | Converts benzoic acid derivative to reactive acyl chloride |

| Benzamide intermediate | N,O-dimethylhydroxylamine hydrochloride, base | Forms stable intermediate for Grignard reaction |

| Grignard reaction | Methylmagnesium bromide, anhydrous THF, 0°C to RT | Converts intermediate to ethanone with high yield (up to 95%) |

Research Findings and Yield Data

- Bromination using bromine under ice bath conditions with silver nitrate catalysis achieves selective halogenation with yields around 85% for intermediate benzoic acids.

- The Grignard reaction with methylmagnesium bromide on the benzamide intermediate yields the target compound in up to 95% yield with minimal by-products.

- Industrial methods report optimized continuous flow bromination and fluorination, improving reproducibility and scalability.

- Purification involves solvent extraction, drying over magnesium sulfate, and rotary evaporation to obtain high-purity product.

Preparation of Stock Solutions for Research Use

For practical handling and formulation, stock solutions of this compound are prepared with precise molarity calculations:

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.2913 | 0.8583 | 0.4291 |

| 5 mg | 21.4565 | 4.2913 | 2.1456 |

| 10 mg | 42.9129 | 8.5826 | 4.2913 |

Preparation notes:

- Dissolve the compound in DMSO to create a master stock solution.

- For in vivo formulations, sequential addition of solvents such as PEG300, Tween 80, and corn oil is performed with mixing and clarification steps to ensure solution clarity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine or fluorine atoms under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can convert the hydroxyl group to a carbonyl group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydroxyl group.

Major Products

Substitution Products: Various substituted phenyl ethanones.

Oxidation Products: Corresponding ketones or aldehydes.

Reduction Products: Reduced phenyl ethanones.

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone with structurally related hydroxyacetophenones, focusing on substituent positions, physical properties, synthesis, and applications.

Table 1: Comparative Analysis of Hydroxyacetophenone Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Properties: Halogen Position: The bromo and fluoro substituents in this compound enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs. Bromine at position 4 (para to the acetyl group) may sterically hinder reactions compared to bromine at position 2 (as in 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) . Hydroxyl vs. Methoxy: Replacing hydroxyl (-OH) with methoxy (-OCH₃) (e.g., in Isopaeonol) reduces acidity (pKa ~10 vs. ~8 for -OH) and alters solubility in polar solvents .

Synthetic Routes: Bromination is a common strategy for synthesizing brominated ethanones. For example, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is prepared by brominating 5-fluoro-2-hydroxyacetophenone in a dioxane-ether mixture . A similar approach likely applies to the main compound, though direct evidence is lacking. Chlorinated analogs (e.g., 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone) may require chlorination agents like SOCl₂ or Cl₂ gas .

Biological and Industrial Relevance: Antipsychotic Drug Analogs: Compounds like S 16924, a fluorophenyl-ethanone derivative, exhibit serotonin (5-HT1A) agonist activity and antipsychotic effects . The main compound’s bromo and fluoro groups could modulate receptor binding affinity compared to chlorine or methoxy substituents. Metabolic Pathways: Ethanone derivatives are often metabolized via O-dealkylation or hydroxylation, as seen in the antipsychotic iloperidone . The bromo group in the main compound may slow metabolic degradation, enhancing bioavailability.

Physical Properties: Melting points vary significantly with substituent positions. For instance, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone has a sharp melting point (86–87°C) due to symmetrical crystal packing, whereas the main compound’s m.p. is unreported but likely higher due to increased molecular symmetry .

Biological Activity

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol. Its unique structure, which includes a bromine atom, a fluorine atom, and a hydroxyl group, suggests potential biological activities that merit further investigation.

The compound is categorized as a ketone and features a phenolic structure. The presence of halogen substituents (bromo and fluoro) enhances its chemical reactivity and may influence its biological interactions. The hydroxyl group allows for hydrogen bonding, which can be critical in enzyme interactions and supramolecular chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| CAS Number | 865449-63-4 |

| Structure | Chemical Structure |

| Solubility | High gastrointestinal absorption |

Case Studies and Research Findings

- Anticancer Activity : A study on related phenolic compounds indicated that brominated derivatives possess enhanced cytotoxicity against several cancer cell lines. For instance, compounds similar in structure to this compound have demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting that further exploration of this compound could yield promising results in oncology research .

- Enzyme Interactions : Research has shown that phenolic compounds can act as inhibitors of histone demethylases such as LSD1, which play a crucial role in cancer progression through epigenetic modifications . Given the structural similarities, this compound may exhibit similar inhibitory effects.

- Pharmacokinetic Properties : The compound's high gastrointestinal absorption rate indicates favorable bioavailability, which is essential for therapeutic applications. This characteristic positions it as a candidate for further pharmacological studies .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1-(4-Bromo-2-hydroxyphenyl)ethanone | 30186-18-6 | Not Available | Anticancer |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | 39432-1 | Not Available | Antimicrobial |

| 4'-Bromo-3'-fluoroacetophenone | 304445-49-6 | Not Available | Enzyme Inhibition |

Q & A

Q. Key Data :

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 865449-63-4 | |

| Molecular Formula | C₈H₆BrFO₂ |

What spectroscopic and crystallographic methods are recommended for characterization?

Basic Research Question

Methodology :

- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Aromatic protons and hydroxyl groups (δ ~10-12 ppm) are critical for structural validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or EI-MS to verify molecular weight (MW = 233.04 g/mol) .

- X-ray Crystallography : Employ SHELXL/SHELXS (for small molecules) to resolve crystal packing and hydrogen-bonding networks. SHELX programs are robust for handling twinning or centrosymmetric ambiguities .

Q. Example :

- In related compounds, X-ray analysis revealed intermolecular hydrogen bonds between hydroxyl and ketone groups, stabilizing the crystal lattice .

How should stability and storage conditions be optimized for this compound?

Basic Research Question

Stability Considerations :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromo-fluoro aromatic system.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) under inert atmosphere (N₂/Ar) to avoid hydrolysis of the ketone group .

- Temperature : Long-term storage at –20°C is recommended for lab-scale quantities .

How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Advanced Research Question

Methodology :

2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings. For example, HMBC can confirm through-space interactions between the hydroxyl proton and adjacent carbons .

Dynamic NMR (VT-NMR) : Investigate temperature-dependent conformational changes (e.g., keto-enol tautomerism).

Complementary Techniques : Cross-validate with IR (C=O stretch ~1700 cm⁻¹) or X-ray data .

Q. Case Study :

- In 1-(5-Bromo-2-hydroxyphenyl)ethanone, unexpected splitting in ¹H NMR was attributed to steric hindrance from bromine, resolved via NOESY .

What strategies address regioselectivity challenges during halogenation?

Advanced Research Question

Methodology :

- Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution (EAS) sites. Fluorine’s ortho/para-directing effects and bromine’s steric bulk influence regioselectivity .

- Protecting Groups : Temporarily block the hydroxyl group (e.g., acetylation) to direct bromination to the desired para position .

- Kinetic Control : Optimize reaction temperature and time to favor mono-halogenation .

How are crystallographic ambiguities (e.g., near-centrosymmetric structures) resolved?

Advanced Research Question

Methodology :

- Flack Parameter (η) : Estimate enantiomorph polarity using SHELXL. However, η may mislead for near-centrosymmetric structures; instead, use the twin refinement parameter (x) for robust convergence .

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to enhance resolution.

- Twinned Data Handling : SHELXD/SHELXE pipelines are effective for experimental phasing in twinned crystals .

What methodologies analyze thermal decomposition or phase transitions?

Advanced Research Question

Methodology :

- DSC/TGA : Quantify melting points (mp) and decomposition temperatures. For example, related bromo-fluoro acetophenones show mp ranges of 78–82°C .

- Variable-Temperature XRD : Monitor structural changes (e.g., polymorphism) during heating/cooling cycles.

How is biological activity potential assessed for this compound?

Advanced Research Question

Methodology :

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-Bromo-1-furan-2-yl-ethanone) showing antimicrobial activity .

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in relevant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.